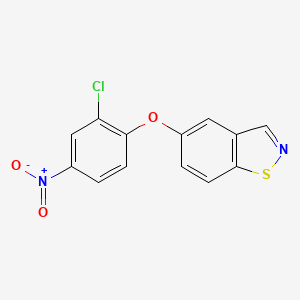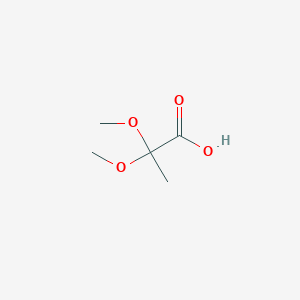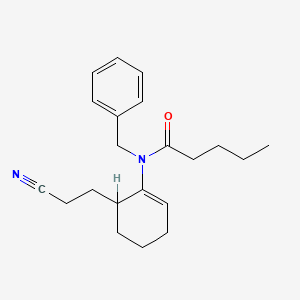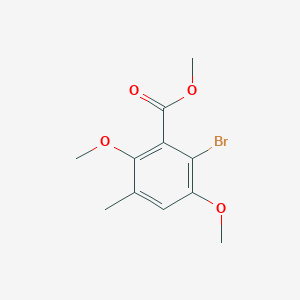![molecular formula C15H27PSn B14405267 tert-Butyl(phenyl)[2-(trimethylstannyl)ethyl]phosphane CAS No. 84668-49-5](/img/structure/B14405267.png)
tert-Butyl(phenyl)[2-(trimethylstannyl)ethyl]phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(phenyl)[2-(trimethylstannyl)ethyl]phosphane is an organophosphorus compound that features a phosphane (phosphine) group bonded to a tert-butyl group, a phenyl group, and a 2-(trimethylstannyl)ethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(phenyl)[2-(trimethylstannyl)ethyl]phosphane typically involves the reaction of a phosphine precursor with a stannylated reagent. One common method is the reaction of tert-butylphenylphosphine with 2-(trimethylstannyl)ethyl chloride under inert conditions. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the sensitive stannyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the product. The compound is typically purified by distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl(phenyl)[2-(trimethylstannyl)ethyl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Palladium catalysts and organic halides are commonly used in substitution reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various organic compounds with new carbon-carbon bonds.
Reduction: Reduced phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl(phenyl)[2-(trimethylstannyl)ethyl]phosphane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of tert-Butyl(phenyl)[2-(trimethylstannyl)ethyl]phosphane depends on the specific reaction it is involved in. In catalytic processes, the phosphane group acts as a ligand, coordinating to metal centers and facilitating various transformations. The stannyl group can undergo transmetallation, transferring the organic group to a metal catalyst, which then participates in further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl(phenyl)phosphane: Lacks the stannyl group, making it less versatile in cross-coupling reactions.
Phenyl[2-(trimethylstannyl)ethyl]phosphane: Similar structure but without the tert-butyl group, affecting its steric properties and reactivity.
tert-Butyl(phenyl)[2-(trimethylsilyl)ethyl]phosphane: Contains a silyl group instead of a stannyl group, leading to different reactivity and applications.
Uniqueness
tert-Butyl(phenyl)[2-(trimethylstannyl)ethyl]phosphane is unique due to the presence of both a stannyl group and a phosphane group, which allows it to participate in a wide range of chemical reactions, particularly in organometallic chemistry and catalysis .
Eigenschaften
CAS-Nummer |
84668-49-5 |
|---|---|
Molekularformel |
C15H27PSn |
Molekulargewicht |
357.06 g/mol |
IUPAC-Name |
tert-butyl-phenyl-(2-trimethylstannylethyl)phosphane |
InChI |
InChI=1S/C12H18P.3CH3.Sn/c1-5-13(12(2,3)4)11-9-7-6-8-10-11;;;;/h6-10H,1,5H2,2-4H3;3*1H3; |
InChI-Schlüssel |
IDXHMCNPWCVKPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P(CC[Sn](C)(C)C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4'-[Methylenebis(oxy)]diphenol](/img/structure/B14405190.png)
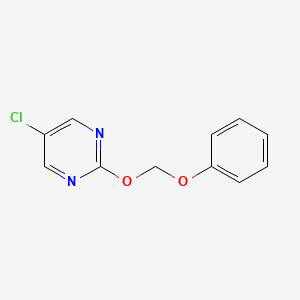
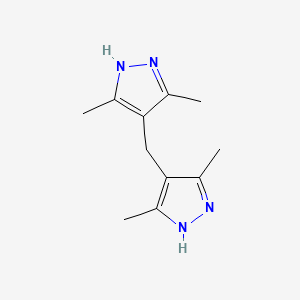
![1-Ethyl-2-methyl-3-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]-1H-indole](/img/structure/B14405203.png)

![7-Hydroxy-1-[2-(1,3-thiazol-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14405235.png)
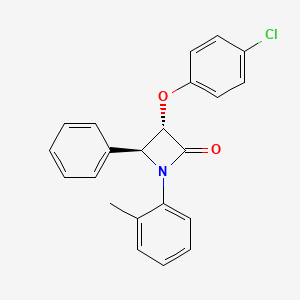
![2-({4-[2-(2,2-Dimethylpropoxy)ethoxy]phenoxy}methyl)oxirane](/img/structure/B14405242.png)

